REACTION_CXSMILES
|
BrC1C=CC=CC=1C(F)(F)F.CCCCCC.C([Li])CCC.Br[C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]2.[C:38]([N:57]1[CH:61]=[C:60]([CH:62]=[O:63])[N:59]=[CH:58]1)([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([C:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1)[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.[Cl-].[NH4+]>C1COCC1>[OH:63][CH:62]([C:60]1[N:59]=[CH:58][N:57]([C:38]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)([C:45]2[CH:46]=[CH:47][CH:48]=[CH:49][CH:50]=2)[C:51]2[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=2)[CH:61]=1)[C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]2 |f:1.2,5.6|
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Name
|
|
Quantity
|
1.35 kg
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
7.9 L
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
n-butyllithium hexane
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Quantity
|
3.75 L
|
Type
|
reactant
|
Smiles
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CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
1.13 kg
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
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Name
|
|
Quantity
|
62.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
n-butyllithium hexane
|
Quantity
|
2.67 L
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
1.21 kg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C=O
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Name
|
|
Quantity
|
7.9 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for about 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
The reaction mixture was added dropwise at the same temperature to a solution
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Type
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CUSTOM
|
Details
|
prepared
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 1.5 hr
|
Duration
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1.5 h
|
Type
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TEMPERATURE
|
Details
|
to warm to −10° C.
|
Type
|
CUSTOM
|
Details
|
at −10 to 0° C
|
Type
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CONCENTRATION
|
Details
|
The separated organic layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added ethyl acetate (11.3 L)
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Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
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Type
|
WASH
|
Details
|
washed with ethyl acetate (11.3 L)
|
Type
|
CUSTOM
|
Details
|
The obtained wet crystals were dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C=1C=C2C=CC(=CC2=CC1)C(=O)NC)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mol | |
AMOUNT: MASS | 1.31 kg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |